molecular formula C10H10N2O2S B117217 2-Methylquinoline-8-sulfonamide CAS No. 157686-27-6

2-Methylquinoline-8-sulfonamide

Cat. No.: B117217
CAS No.: 157686-27-6
M. Wt: 222.27 g/mol
InChI Key: CZIOJUTYHCLXEG-UHFFFAOYSA-N
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Description

2-Methylquinoline-8-sulfonamide is a heterocyclic organic compound characterized by a quinoline backbone substituted with a methyl group at position 2 and a sulfonamide group at position 6. Its molecular formula is C₁₀H₁₀N₂O₂S, and it is synthesized via Cu-catalyzed click chemistry, as demonstrated in recent anticancer research . The compound has garnered attention for its selective cytotoxicity against cancer cells, particularly in lung (A549), melanoma (C32, COLO829), breast (MDA-MB-231), and glioblastoma (U87-MG) cell lines, with IC₅₀ values ranging from 0.376 mM to 0.756 mM .

Properties

CAS No.

157686-27-6

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

2-methylquinoline-8-sulfonamide

InChI

InChI=1S/C10H10N2O2S/c1-7-5-6-8-3-2-4-9(10(8)12-7)15(11,13)14/h2-6H,1H3,(H2,11,13,14)

InChI Key

CZIOJUTYHCLXEG-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=CC=C2S(=O)(=O)N)C=C1

Canonical SMILES

CC1=NC2=C(C=CC=C2S(=O)(=O)N)C=C1

Synonyms

8-Quinolinesulfonamide, 2-methyl-

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Functional Groups: The chloro substituent in 5-chloroquinoline-8-sulfonamide is electron-withdrawing, which may enhance reactivity but also increase toxicity compared to the electron-donating methyl group .
  • Synthesis Efficiency: Click chemistry (used for 2-methylquinoline-8-sulfonamide) offers milder reaction conditions and higher yields compared to traditional chlorosulfonation methods .
Table 2: Cytotoxicity and Selectivity Profiles
Compound IC₅₀ (Cancer Cells) Selectivity (Cancer vs. Normal Cells)
This compound 0.376–0.756 mM High (low toxicity to fibroblasts)
5-Chloroquinoline-8-sulfonamide Not reported Unknown
Cisplatin (Reference) ~0.5 mM (A549 cells) Low (high toxicity to normal cells)

Key Findings :

  • Potency: this compound exhibits cytotoxicity comparable to cisplatin in lung cancer cells (IC₅₀ = 0.496 mM vs. cisplatin’s ~0.5 mM) but with markedly higher selectivity .
  • Mechanistic Insights: The propargylamine side chain in this compound derivatives (e.g., compound 9a) may enhance interactions with cellular targets, such as tubulin or DNA topoisomerases, though exact mechanisms require further study .
  • Lack of Data: Analogs like 4-methylquinoline-8-sulfonamide and 5-chloroquinoline-8-sulfonamide lack published cytotoxicity data, limiting direct comparisons .

Physicochemical and Structural Properties

  • Crystallographic Stability: Quinoline-2-sulfonamide (a positional isomer) forms stable crystals due to hydrogen bonding between sulfonamide groups, suggesting that the 8-sulfonamide analogs may exhibit similar stability .
  • Steric Effects : The 2-methyl group may hinder rotational freedom, optimizing the molecule’s conformation for target binding .

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